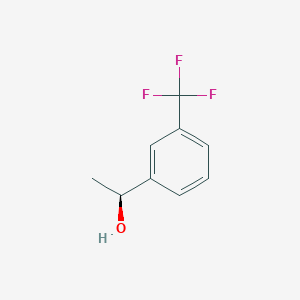
(S)-1-(3-(Trifluoromethyl)phenyl)ethanol
Vue d'ensemble
Description
“(S)-1-(3-(Trifluoromethyl)phenyl)ethanol” is a chemical compound with the molecular formula C9H9F3O . It is an optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE), which has been shown to be versatile in pharmaceutical synthesis .
Synthesis Analysis
A high-efficiency production of (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol ((S)-3,5-BTPE) was achieved using Candida tropicalis 104 as a whole-cell catalyst in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic conditions . The bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) was performed in PBS buffer (0.2 M, pH 8.0) at 200 rpm and 30 °C .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H9F3O .Chemical Reactions Analysis
The chemical reaction involved in the production of (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol is the bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) under an oxygen-deficient environment .Applications De Recherche Scientifique
Biocatalytic Synthesis
(S)-1-(3-(Trifluoromethyl)phenyl)ethanol has been a focus in biocatalytic synthesis research. The use of recombinant Escherichia coli cells and other microorganisms like Leifsonia xyli and Trichoderma asperellum has been explored for the efficient asymmetric reduction of related ketones to produce this compound with high enantiomeric excess. This process has shown potential for scalable production, indicating its significance in the pharmaceutical industry (Chen et al., 2019), (Ouyang et al., 2013), (Li et al., 2013).
Enzymatic Catalysis
Studies have also delved into the enzymatic catalysis involving Burkholderia cenocepacia for the production of this compound. This method has been highlighted for its application in the synthesis of aromatic chiral alcohols, useful in pharmaceutical applications (Yu et al., 2018).
Kinetic Resolution
Kinetic resolution of racemic mixtures to isolate this compound has been explored using various catalysts. This process is critical for the preparation of enantiomerically pure forms of the compound, which are often required in the synthesis of specific pharmaceutical agents(Xu et al., 2009), (Wang Lian, 2013).
Medium Engineering in Biocatalysis
Innovative approaches in medium engineering, such as using deep eutectic solvents and cyclodextrins, have been studied to enhance the biocatalytic production of this compound. These methods aim to increase substrate solubility and yield, demonstrating the versatility of biocatalysis in producing chiral alcohols (Xiong et al., 2021).
Pharmaceutical Intermediate Synthesis
The compound is a key chiral intermediate in synthesizing various pharmaceuticals, such as NK-1 receptor antagonists like aprepitant and fosaprepitant. Its role as a building block in these syntheses emphasizes its importance in drug development and manufacture (Vankawala et al., 2007), (Asymmetric Bioreduction, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The high-efficiency production of (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol via a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system exhibits potential for enhancing the catalytic efficiency of whole-cell-mediated reduction . This strategy provides valuable insight for the development of whole-cell catalysis .
Propriétés
IUPAC Name |
(1S)-1-[3-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVXCOKNHXMBQC-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



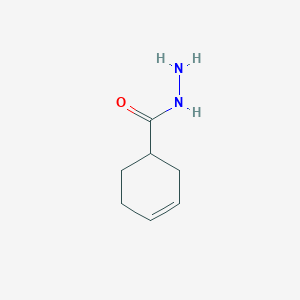

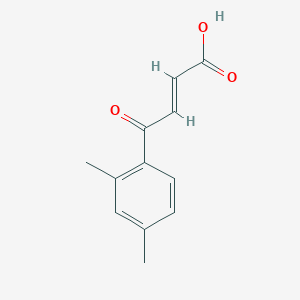
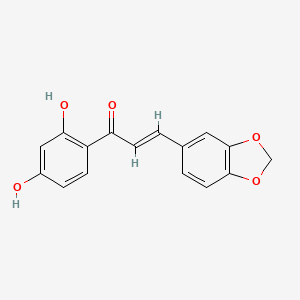






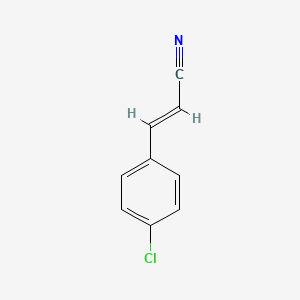
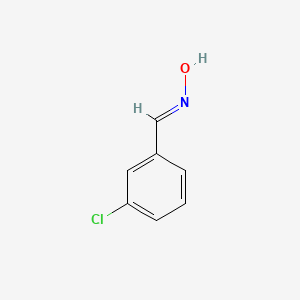

![3-(3,4-dichlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B1353267.png)